molecular formula C13H20O2 B12550447 Phenol, 4-butoxy-2,3,6-trimethyl- CAS No. 148081-69-0

Phenol, 4-butoxy-2,3,6-trimethyl-

Cat. No.: B12550447
CAS No.: 148081-69-0
M. Wt: 208.30 g/mol
InChI Key: MYRYIFIFOOHOBP-UHFFFAOYSA-N
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Description

Phenol, 4-butoxy-2,3,6-trimethyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with butoxy and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- typically involves the alkylation of 2,3,6-trimethylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Phenol, 4-butoxy-2,3,6-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-butoxy-2,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4-butoxy-2,3,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-butoxy-2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,3,6-trimethyl-
  • Phenol, 4-methoxy-2,3,6-trimethyl-
  • Phenol, 2,4,6-trimethyl-

Uniqueness

Phenol, 4-butoxy-2,3,6-trimethyl- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other trimethylphenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

148081-69-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-butoxy-2,3,6-trimethylphenol

InChI

InChI=1S/C13H20O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3/h8,14H,5-7H2,1-4H3

InChI Key

MYRYIFIFOOHOBP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1)C)O)C)C

Origin of Product

United States

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